molecular formula C11H12ClFO4S B1444979 3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride CAS No. 1308327-46-9

3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1444979
CAS No.: 1308327-46-9
M. Wt: 294.73 g/mol
InChI Key: HFOTUGCDSIFJEC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClFO4S and a molecular weight of 294.73 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-4-hydroxybenzenesulfonyl chloride with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the formation of the oxolan-3-ylmethoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., potassium carbonate), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide derivatives.

    Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Biological Studies: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules by forming covalent bonds with specific functional groups such as thiols, amines, and hydroxyls. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:

    4-Methylbenzenesulfonyl chloride: Known for its use in the synthesis of tosylates and sulfonamides.

    4-Nitrobenzenesulfonyl chloride: Utilized in the preparation of nitro-substituted sulfonamides and as a reagent in organic synthesis.

    4-Chlorobenzenesulfonyl chloride: Commonly used in the synthesis of chlorosulfonyl derivatives and as a protecting group in organic synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research .

Properties

IUPAC Name

3-fluoro-4-(oxolan-3-ylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)5-9)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOTUGCDSIFJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=C(C=C2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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